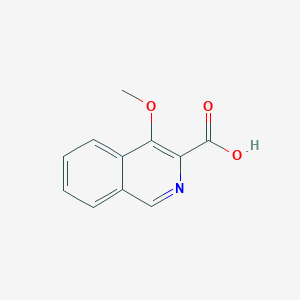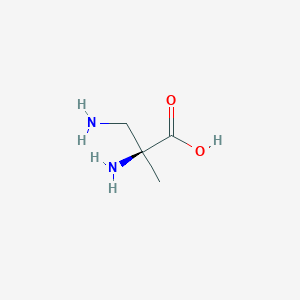
L-Alanine, 3-amino-2-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-D-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of the alanine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-D-alanine can be achieved through several methods. One common approach involves the reaction of alanine with formaldehyde and ammonium chloride under acidic conditions. This reaction results in the formation of the desired compound through a Mannich-type reaction. Another method involves the use of reductive amination, where alanine is reacted with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-D-alanine can be scaled up using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(Aminomethyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
2-(Aminomethyl)-D-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-(Aminomethyl)-D-alanine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a substrate for enzymes, participating in catalytic reactions that drive metabolic processes .
相似化合物的比较
2-(Aminomethyl)-D-alanine can be compared with other similar compounds, such as:
2-(Aminomethyl)-L-alanine: The L-isomer of the compound, which has different stereochemistry and biological activity.
2-(Aminomethyl)pyridine: A compound with a similar structure but different functional groups and reactivity.
2-(Aminomethyl)indole: Another structurally related compound with distinct chemical properties and applications
属性
CAS 编号 |
170384-23-3 |
|---|---|
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC 名称 |
(2S)-2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI 键 |
BJVNVLORPOBATD-BYPYZUCNSA-N |
SMILES |
CC(CN)(C(=O)O)N |
手性 SMILES |
C[C@](CN)(C(=O)O)N |
规范 SMILES |
CC(CN)(C(=O)O)N |
同义词 |
L-Alanine, 3-amino-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
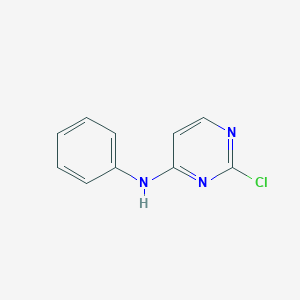
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
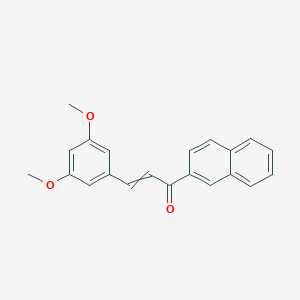
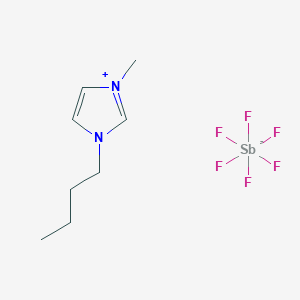
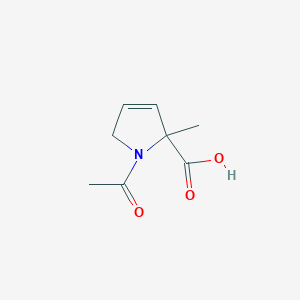
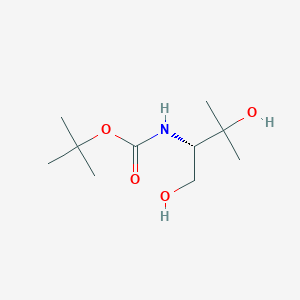
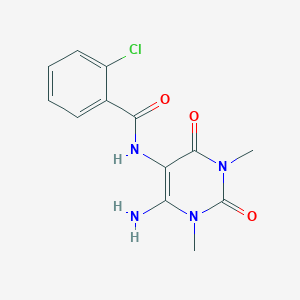
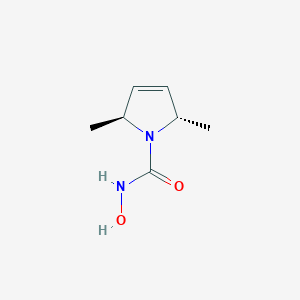
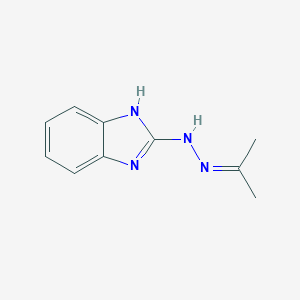
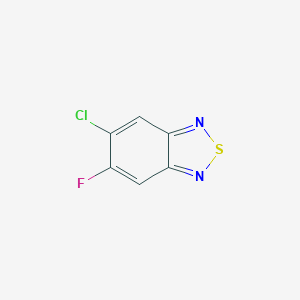
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
![[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B62061.png)
